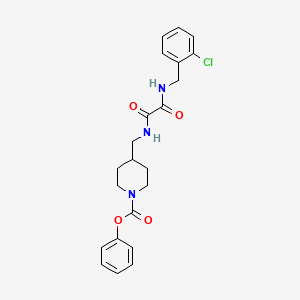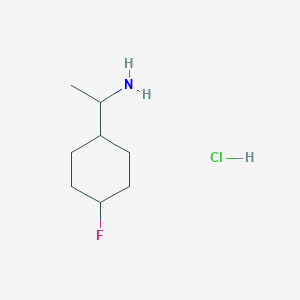
5-Chloro-2-iodobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-iodobenzene-1-sulfonyl chloride: is an organosulfur compound with the molecular formula C6H3Cl2IO2S. It is a versatile chemical used in various scientific research and industrial applications. This compound is known for its unique reactivity due to the presence of both chloro and iodo substituents on the benzene ring, along with a sulfonyl chloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-Chloro-2-iodobenzene. This can be achieved through the reaction of 5-Chloro-2-iodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.
Electrophilic Aromatic Substitution: The chloro and iodo substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodo substituent acts as a leaving group, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst such as iron(III) chloride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Sulfonamides and Sulfonate Esters: Formed from nucleophilic substitution reactions.
Nitro and Bromo Derivatives: Formed from electrophilic aromatic substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-iodobenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules through multi-step synthesis.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable building block in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-iodobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Molecular Targets and Pathways:
Nucleophilic Attack: The sulfonyl chloride group is susceptible to nucleophilic attack, resulting in the formation of covalent bonds with nucleophiles.
Electrophilic Substitution: The chloro and iodo substituents on the benzene ring can participate in electrophilic substitution reactions, influencing the reactivity and selectivity of the compound in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-iodobenzene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-Iodobenzenesulfonyl Chloride: Lacks the chloro substituent, which can affect its reactivity in electrophilic aromatic substitution reactions.
5-Chlorobenzenesulfonyl Chloride: Lacks the iodo substituent, which can influence its reactivity in coupling reactions.
Uniqueness: 5-Chloro-2-iodobenzene-1-sulfonyl chloride is unique due to the presence of both chloro and iodo substituents along with the sulfonyl chloride group. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound in various chemical transformations and applications.
Eigenschaften
IUPAC Name |
5-chloro-2-iodobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO2S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLKPOYHUMJAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol](/img/structure/B2621986.png)


![6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B2621989.png)
![6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine](/img/structure/B2621990.png)


![3-chlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2621995.png)
![3,5-dimethyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2621996.png)
![(Z)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2621997.png)

